molecular formula C27H34Cl3N B15185413 1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride CAS No. 34552-18-6

1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride

Cat. No.: B15185413
CAS No.: 34552-18-6
M. Wt: 478.9 g/mol
InChI Key: FMZSHMCZWKQPSR-GHSDEOKXSA-M
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Description

1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride is a synthetic organic compound characterized by the presence of piperidinium chloride and two 3-chloro-4-(p-tolyl)-2-butenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride typically involves the reaction of piperidine with 3-chloro-4-(p-tolyl)-2-butenyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidine
  • 1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)ammonium chloride

Uniqueness

1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes.

Properties

CAS No.

34552-18-6

Molecular Formula

C27H34Cl3N

Molecular Weight

478.9 g/mol

IUPAC Name

1,1-bis[(Z)-3-chloro-4-(4-methylphenyl)but-2-enyl]piperidin-1-ium;chloride

InChI

InChI=1S/C27H34Cl2N.ClH/c1-22-6-10-24(11-7-22)20-26(28)14-18-30(16-4-3-5-17-30)19-15-27(29)21-25-12-8-23(2)9-13-25;/h6-15H,3-5,16-21H2,1-2H3;1H/q+1;/p-1/b26-14-,27-15-;

InChI Key

FMZSHMCZWKQPSR-GHSDEOKXSA-M

Isomeric SMILES

CC1=CC=C(C=C1)C/C(=C/C[N+]2(CCCCC2)C/C=C(\Cl)/CC3=CC=C(C=C3)C)/Cl.[Cl-]

Canonical SMILES

CC1=CC=C(C=C1)CC(=CC[N+]2(CCCCC2)CC=C(CC3=CC=C(C=C3)C)Cl)Cl.[Cl-]

Origin of Product

United States

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